(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C11H7Cl3N2O2S and its molecular weight is 337.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthetic techniques have been utilized for the rapid and efficient synthesis of various nitrogen and sulfur-containing heterocyclic compounds, including thiazole derivatives. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential in pharmacological applications (Mistry & Desai, 2006).
Structural and Conformational Analysis
Thiazole carbamates have been synthesized and analyzed using spectroscopic and crystallographic techniques, revealing insights into their molecular structure and conformation. The synthesis process involved reactions between azabicyclic chloroformate and primary heterocyclic amines, shedding light on the chemical properties of these compounds (Iriepa et al., 2004).
Synthesis and Anticancer Activity
Novel thiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cellular growth and highlighting their potential in cancer treatment (Gomha et al., 2014).
Corrosion Inhibition in Industrial Applications
Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies indicate their potential application in protecting industrial equipment from corrosion, thereby contributing to the maintenance of infrastructure and equipment (Yadav et al., 2015).
Antimicrobial Properties and Applications
Several thiazole derivatives have been synthesized and their antimicrobial activities have been screened, showing effectiveness against various microbial strains. This research paves the way for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Mruthyunjayaswamy & Basavarajaiah, 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, including analgesic and anti-inflammatory activities .
Pharmacokinetics
The compound’s molecular weight is 19164 , which may influence its pharmacokinetic properties.
Result of Action
Some thiazole derivatives have been reported to cause cell death due to their interaction with dna and topoisomerase ii .
Action Environment
It’s worth noting that the compound is a solid at room temperature , and its stability may be affected by temperature and pH .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-6(3-9(8)13)16-11(17)18-5-7-4-15-10(14)19-7/h1-4H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZLGZTRRMYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC2=CN=C(S2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.